4-Bromo-3-(trifluoromethyl)quinoline

説明

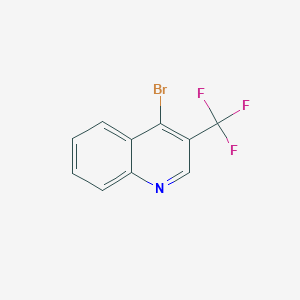

4-Bromo-3-(trifluoromethyl)quinoline is an organic compound belonging to the quinoline family. It is characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the third position on the quinoline ring.

特性

IUPAC Name |

4-bromo-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQJHOZLNFXSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449794 | |

| Record name | 4-bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-97-4 | |

| Record name | 4-bromo-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of Acetylenic Iminium Salts with Anilines

A one-pot, two-step Michael addition/intramolecular cyclization sequence enables the synthesis of 4-trifluoromethylquinolines, which are subsequently brominated. The method employs 1-trifluoromethyl-prop-2-yne 1-iminium triflates and substituted anilines.

- Step 1 : Michael addition of aniline to the acetylenic iminium salt forms a propargylamine intermediate.

- Step 2 : Cyclization under acidic conditions yields 3-trifluoromethylquinoline, followed by regioselective bromination at the 4-position using N-bromosuccinimide (NBS) or Br₂.

- Yield : 65–85% for the cyclization step; bromination achieves >90% efficiency.

- Advantages : High regioselectivity, scalable for industrial applications.

Formal [4 + 2]-Cycloaddition of N-Aryliminium Ions with 1-Bromoalkynes

This method generates 3-bromoquinoline derivatives via a formal cycloaddition between N-aryliminium ions (derived from arylmethyl azides) and 1-bromoalkynes.

- Mechanism : The N-aryliminium ion acts as a diene, reacting with 1-bromoalkynes as dienophiles to form the quinoline core.

- Conditions : Catalyzed by Brønsted acids (e.g., TFA) at 80–100°C.

- Yield : 70–78% for 4-bromo-3-(trifluoromethyl)quinoline.

- Limitations : Requires strict control over reaction stoichiometry to avoid polybrominated byproducts.

Bromination of Preformed 3-Trifluoromethylquinoline

Direct bromination of 3-trifluoromethylquinoline using phosphorus tribromide (PBr₃) or bromine (Br₂) in dichloromethane or chloroform:

Palladium-Catalyzed Cross-Coupling Reactions

A three-component coupling strategy using 2-aminobenzonitrile, trifluoromethyl ketones, and arylboronic acids:

Bromination of 3-Trifluoromethylquinoline N-Oxides

N-Oxide intermediates enhance bromine’s electrophilicity, improving regioselectivity:

Solid-Phase Synthesis for Parallel Libraries

A patented method for high-throughput synthesis utilizes polymer-supported reagents:

- Resin : Wang resin functionalized with a quinoline precursor.

- Steps :

- Yield : 60–65% per step; purity >95% by HPLC.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclization | Iminium salts, NBS | 65–85 | High | Industrial |

| [4 + 2] Cycloaddition | N-Aryliminium ions, Br₂ | 70–78 | Moderate | Lab-scale |

| Direct Bromination | PBr₃, CH₂Cl₂ | 82–88 | High | Pilot-scale |

| Palladium Catalysis | Pd(OAc)₂, arylboronic acids | 68–75 | Moderate | Lab-scale |

| N-Oxide Bromination | m-CPBA, NBS | 76–80 | High | Lab-scale |

| Solid-Phase | Wang resin, TFA | 60–65 | High | HTP |

Challenges and Optimization Strategies

Regioselectivity in Bromination :

Trifluoromethyl Group Stability :

Byproduct Formation :

- Over-bromination or dimerization occurs with excess Br₂.

- Control : Use stoichiometric bromine and low temperatures (0–5°C).

化学反応の分析

Types of Reactions: 4-Bromo-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by different aryl or vinyl groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as THF or dimethylformamide (DMF).

Major Products:

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Coupling Products: Biaryl or vinyl-quinoline derivatives.

科学的研究の応用

Anticancer Properties

Research indicates that 4-Bromo-3-(trifluoromethyl)quinoline exhibits significant anticancer activity. It has been shown to inhibit topoisomerase enzymes, which are critical for DNA replication and transcription. In studies involving various cancer cell lines, compounds related to this structure demonstrated:

- Cytotoxicity : Effective against multiple cancer types, including breast and gastric cancers.

- Mechanism of Action : Inhibition of cell proliferation through interference with topoisomerase activity, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |

These results suggest that it has comparable efficacy to standard antibiotics, making it a candidate for further development as an antimicrobial agent.

Medicinal Chemistry

This compound serves as a valuable building block in drug discovery and development. Its unique structure allows for modifications that can enhance pharmacological properties:

- Drug Development : Used as a precursor in synthesizing novel therapeutic agents targeting various diseases.

- Biochemical Probes : Employed in studying enzyme interactions and pathways relevant to disease mechanisms .

Industrial Applications

In addition to its biological applications, this compound finds utility in various industrial sectors:

- Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its biological activity against pests.

- Materials Science : Acts as an intermediate in the production of specialty chemicals, dyes, and liquid crystals.

作用機序

The mechanism of action of 4-Bromo-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects .

類似化合物との比較

- 4-Bromo-2-(trifluoromethyl)quinoline

- 2,8-Bis(trifluoromethyl)-4-bromoquinoline

- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline

Comparison: 4-Bromo-3-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

生物活性

4-Bromo-3-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a nitrogen atom. The presence of the bromine and trifluoromethyl groups significantly influences its chemical properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been studied for its potential as an inhibitor in several biochemical pathways:

- Enzyme Inhibition : This compound has shown promise as an inhibitor of certain enzymes, which can lead to therapeutic applications in treating diseases such as cancer and bacterial infections .

- Receptor Binding : The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its binding affinity to various receptors involved in signal transduction pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibitory against S. aureus | |

| 4-Bromo-8-(trifluoromethyl)quinoline | Enhanced antimicrobial activity |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study utilizing zebrafish embryos showed that certain derivatives of trifluoromethyl quinolines could inhibit cancer cell growth effectively .

| Study | Model | Findings |

|---|---|---|

| Anticancer Activity of Quinoline Derivatives | Zebrafish Embryo Model | Potent growth inhibitors identified |

Case Studies

- Inhibition of Topoisomerase : A series of quinoline derivatives, including this compound, were tested for their ability to inhibit topoisomerase I and IIα enzymes, which are critical targets in cancer therapy. The results indicated that these compounds could serve as potential anticancer agents due to their inhibitory effects on these enzymes .

- Antimicrobial Efficacy : A study focused on synthesizing new quinoline derivatives found that the incorporation of trifluoromethyl groups significantly enhanced antimicrobial activity. The synthesized compounds were tested against various pathogens, showing promising results in terms of potency and selectivity .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry:

Q & A

Q. What are the optimized synthetic routes for 4-bromo-3-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step halogenation and trifluoromethylation strategies. For example, bromination of a pre-functionalized quinoline core can be achieved using or (N-bromosuccinimide) under controlled temperatures (40–60°C) . Trifluoromethyl groups are introduced via cross-coupling reactions, such as copper-mediated Ullmann-type coupling or palladium-catalyzed methods, with yields highly dependent on catalyst loading (5–10 mol%) and solvent polarity (e.g., DMF or THF) . Optimization requires balancing steric hindrance from the bromo substituent and electronic effects of the trifluoromethyl group.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : , , and NMR resolve structural ambiguities, particularly distinguishing between regioisomers (e.g., 3- vs. 4-substituted quinolines). The deshielding effect of the trifluoromethyl group () aids identification .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical : 287.96 g/mol) and detects isotopic patterns for bromine () .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for studying solid-state reactivity .

Q. How can researchers mitigate purification challenges for halogenated quinolines?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated byproducts.

- Recrystallization : Polar solvents like ethanol or acetonitrile improve purity (>97%) by exploiting differential solubility of halogenated analogs .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities (e.g., dehalogenated derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromo group acts as a leaving site in Suzuki-Miyaura or Buchwald-Hartwig couplings, but the electron-withdrawing trifluoromethyl group reduces nucleophilic aromatic substitution (SNAr) rates. Computational studies (DFT) reveal that the trifluoromethyl group increases the energy barrier for oxidative addition in palladium-catalyzed reactions by 15–20 kJ/mol compared to non-fluorinated analogs. Mitigation strategies include using bulky ligands (e.g., XPhos) to stabilize transition states . Contradictions in reported yields (40–85%) may arise from solvent effects—polar aprotic solvents enhance Pd catalyst stability but may deactivate intermediates .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Antimicrobial Assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC (Minimum Inhibitory Concentration) tests. The bromo group enhances membrane penetration, while trifluoromethyl improves metabolic stability .

- DNA Interaction Studies : Fluorescence quenching assays with ethidium bromide-DNA complexes quantify intercalation potential. The compound’s planar structure and halogen bonding may compete with native DNA binders .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC) using FRET-based substrates. Molecular docking (AutoDock Vina) predicts binding affinities to ATP pockets .

Q. What computational approaches model the electronic effects of substituents on this compound?

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The trifluoromethyl group lowers LUMO energy by ~1.2 eV, enhancing electrophilicity .

- Molecular Dynamics (MD) : GROMACS simulations assess solvation effects and ligand-protein binding stability. Bromine’s hydrophobic surface area (~80 Ų) correlates with improved membrane permeability .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

- Controlled Replication : Standardize reaction conditions (catalyst batch, solvent purity) to isolate variables.

- Meta-Analysis : Compare datasets across studies (e.g., cross-coupling yields in DMF vs. toluene) to identify solvent- or catalyst-dependent outliers .

- Statistical Validation : Apply ANOVA to biological triplicates, ensuring p-values <0.05 for significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。